
(R)-(5-(Chloromethyl)-1,3,4-oxadiazol-2-YL)(cyclohexyl)(phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(5-(Chloromethyl)-1,3,4-oxadiazol-2-YL)(cyclohexyl)(phenyl)methanol is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a chloromethyl group, and a cyclohexyl-phenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(5-(Chloromethyl)-1,3,4-oxadiazol-2-YL)(cyclohexyl)(phenyl)methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the oxadiazole ring through the cyclization of a hydrazide with a carboxylic acid derivative. The chloromethyl group can be introduced via chloromethylation reactions, often using reagents like chloromethyl methyl ether or formaldehyde and hydrochloric acid. The final step involves the coupling of the oxadiazole intermediate with cyclohexyl and phenyl groups under specific conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
®-(5-(Chloromethyl)-1,3,4-oxadiazol-2-YL)(cyclohexyl)(phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxadiazole ring or other functional groups into different chemical entities.
Substitution: The chloromethyl group is particularly reactive and can undergo nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can react with the chloromethyl group under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
®-(5-(Chloromethyl)-1,3,4-oxadiazol-2-YL)(cyclohexyl)(phenyl)methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of ®-(5-(Chloromethyl)-1,3,4-oxadiazol-2-YL)(cyclohexyl)(phenyl)methanol involves its interaction with specific molecular targets. The oxadiazole ring and chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s observed effects.
Properties
Molecular Formula |
C16H19ClN2O2 |
|---|---|
Molecular Weight |
306.79 g/mol |
IUPAC Name |
(R)-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-cyclohexyl-phenylmethanol |
InChI |
InChI=1S/C16H19ClN2O2/c17-11-14-18-19-15(21-14)16(20,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1,3-4,7-8,13,20H,2,5-6,9-11H2/t16-/m0/s1 |
InChI Key |
PWSSAWQWPZMARG-INIZCTEOSA-N |
Isomeric SMILES |
C1CCC(CC1)[C@@](C2=CC=CC=C2)(C3=NN=C(O3)CCl)O |
Canonical SMILES |
C1CCC(CC1)C(C2=CC=CC=C2)(C3=NN=C(O3)CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



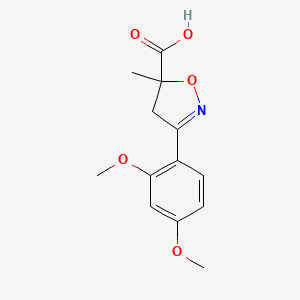
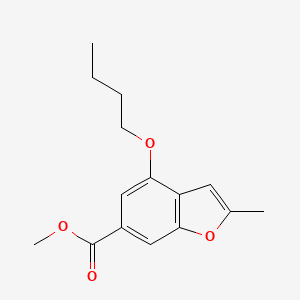
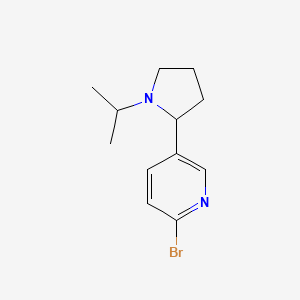
![2-(2-(((4-Cyanophenyl)amino)methyl)-7-ethyl-3-methyl-6-(N-(pyridin-2-yl)formamido)-2,3-dihydro-1H-benzo[d]imidazol-1-yl)propanoic acid](/img/structure/B11809406.png)

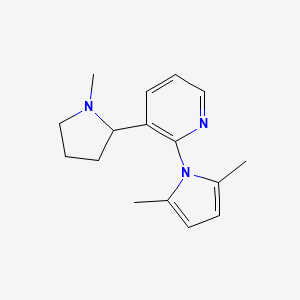
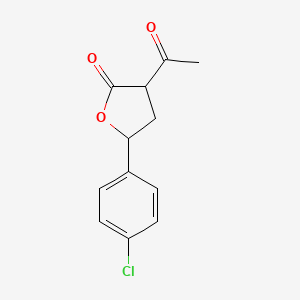
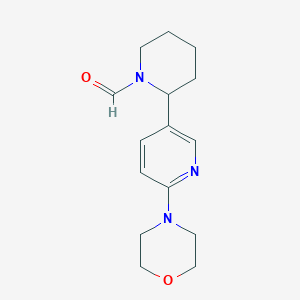

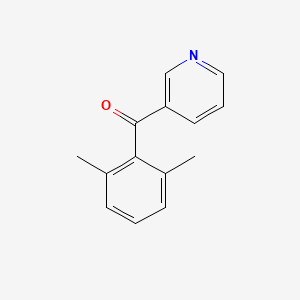


![2-(3,4-Dichlorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11809464.png)
